4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOBRUPKXAKFHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557467 |

Source

|

| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76693-04-4 |

Source

|

| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved drugs like cilostazol and aripiprazole.[1] Its derivatives exhibit a vast range of biological activities, from phosphodiesterase inhibition to interactions with central nervous system receptors.[1] This guide provides a comprehensive technical overview of the synthesis and underlying mechanisms for a specific, sterically hindered analog: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The introduction of the gem-dimethyl group at the C4 position presents distinct synthetic challenges and influences the reactivity of the scaffold, making it a subject of interest for drug development professionals and organic chemists. We will explore the primary synthetic routes, delve into their reaction mechanisms with field-proven insights, and provide actionable experimental protocols.

Strategic Approaches to Synthesis

The construction of the this compound core can be achieved through several strategic pathways. The choice of method is dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most prevalent and robust strategies involve the intramolecular cyclization of acyclic precursors.

Intramolecular Friedel-Crafts Cyclization

This classical approach remains one of the most direct and reliable methods for constructing the dihydroquinolinone ring system. The strategy hinges on the acid-catalyzed intramolecular electrophilic aromatic substitution of an N-aryl amide precursor.

Core Concept: The synthesis begins with N-phenyl-3,3-dimethylacrylamide. In the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, the amide is activated, and the electron-rich aniline ring performs a nucleophilic attack on the activated alkene or a resulting carbocation, leading to the 6-endo-trig cyclization that forms the six-membered ring.

Mechanistic Insights: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

-

Activation: The carbonyl oxygen of the amide or the double bond is protonated by the strong acid, creating a highly electrophilic species. This can either be a resonance-stabilized acylium-like intermediate or a tertiary carbocation at the C3 position.

-

Cyclization: The ortho-position of the N-phenyl group, activated by the nitrogen atom, acts as a nucleophile and attacks the electrophilic center. This is the key ring-forming step.

-

Rearomatization: A proton is lost from the sp³-hybridized carbon of the aromatic ring, restoring aromaticity and yielding the final this compound product.

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound featuring a lactam moiety fused to a benzene ring. The dihydroquinolinone scaffold is a prevalent structural motif in numerous biologically active molecules and pharmaceuticals. A thorough understanding of its spectral characteristics is paramount for researchers engaged in the synthesis, characterization, and development of novel chemical entities based on this framework.

This document, crafted from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. It further outlines the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment and presents standardized protocols for data acquisition.

Molecular Structure and Numbering

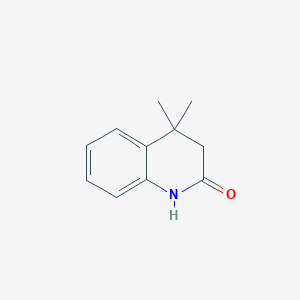

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for the assignment of all proton and carbon signals.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the gem-dimethyl protons, and the N-H proton of the lactam. The predicted chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related structures.[3][4][5][6]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (N-H) | 8.0 - 9.0 | Singlet (broad) | 1H |

| H5 | ~7.2 | Doublet | 1H |

| H6 | ~7.0 | Triplet of doublets | 1H |

| H7 | ~7.3 | Triplet of doublets | 1H |

| H8 | ~6.9 | Doublet | 1H |

| H3 | ~2.5 | Singlet | 2H |

| H9, H10 (2 x CH₃) | ~1.3 | Singlet | 6H |

Rationale for Predictions:

-

N-H Proton (H1): The proton attached to the nitrogen of the lactam is expected to appear as a broad singlet in the downfield region (8.0 - 9.0 ppm) due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

-

Aromatic Protons (H5, H6, H7, H8): These protons will reside in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[4] The exact chemical shifts and coupling patterns will depend on the electronic environment. H8, being ortho to the electron-donating nitrogen atom, is expected to be the most shielded (upfield). H5, being ortho to the carbonyl-containing ring junction, might be slightly deshielded. The coupling patterns will arise from ortho and meta spin-spin coupling.

-

Methylene Protons (H3): The two protons on C3 are adjacent to a quaternary carbon (C4) and a carbonyl group (C2). The absence of adjacent protons means this signal will appear as a singlet. The proximity to the electron-withdrawing carbonyl group will shift this signal downfield to approximately 2.5 ppm.

-

Gem-dimethyl Protons (H9, H10): The six protons of the two methyl groups at the C4 position are chemically equivalent and will appear as a single, sharp singlet. Their position around 1.3 ppm is characteristic of alkyl protons in such an environment.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom. The predicted chemical shifts are based on typical values for lactams, aromatic carbons, and alkyl groups.[7][8][9][10]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 35 - 40 |

| C4 | 30 - 35 |

| C4a | 125 - 130 |

| C5 | 128 - 132 |

| C6 | 120 - 125 |

| C7 | 125 - 130 |

| C8 | 115 - 120 |

| C8a | 135 - 140 |

| C9, C10 (2 x CH₃) | 25 - 30 |

Rationale for Predictions:

-

Carbonyl Carbon (C2): The carbonyl carbon of the lactam is expected to resonate in the far downfield region, typically between 170 and 175 ppm.[8]

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will appear in the aromatic region (110-140 ppm). The carbon attached to the nitrogen (C8a) and the quaternary carbon of the fused ring (C4a) are expected at the downfield end of this range. The carbon ortho to the nitrogen (C8) will likely be the most shielded.

-

Aliphatic Carbons (C3, C4, C9, C10): The methylene carbon (C3) will be influenced by the adjacent carbonyl and quaternary carbon. The quaternary carbon (C4) will likely be in a similar region. The two equivalent methyl carbons (C9, C10) will appear at the most upfield position, characteristic of sp³ hybridized carbons.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[7][11][12][13]

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following is a general procedure for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer.

Caption: A generalized workflow for NMR data acquisition and analysis.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition (Optional but Recommended):

Advanced Spectral Analysis with 2D NMR

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[12][14]

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum will show correlations between protons that are spin-coupled. For this compound, the following cross-peaks are expected:

-

Correlations between the aromatic protons (H5, H6, H7, and H8) that are ortho or meta to each other. This will allow for the complete assignment of the aromatic spin system.

-

No other cross-peaks are expected as the methylene protons (H3) and the gem-dimethyl protons (H9, H10) are isolated spin systems.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

The HSQC spectrum provides direct one-bond C-H correlations, which is essential for assigning the carbon signals.[12][14] The expected correlations are:

-

A cross-peak connecting the signal of the aromatic protons (H5, H6, H7, H8) to their corresponding carbon signals (C5, C6, C7, C8).

-

A cross-peak between the methylene protons (H3) and the methylene carbon (C3).

-

A cross-peak linking the gem-dimethyl protons (H9, H10) to the methyl carbons (C9, C10).

Quaternary carbons (C2, C4, C4a, and C8a) will not show a correlation in the HSQC spectrum. Their assignment can often be inferred from their chemical shifts or confirmed with an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows longer-range C-H correlations.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions based on fundamental NMR principles with data from structurally related compounds, a detailed and reliable spectral interpretation is presented. The inclusion of protocols for sample preparation and data acquisition, along with the application of 2D NMR techniques, offers a complete workflow for the structural elucidation of this important heterocyclic scaffold. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the accurate and efficient characterization of novel dihydroquinolinone derivatives.

References

Sources

- 1. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. emerypharma.com [emerypharma.com]

- 13. rsc.org [rsc.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Technical Guide: Elucidating the Solid-State Architecture of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one via Single-Crystal X-ray Diffraction

Abstract: This technical guide provides a comprehensive, field-proven methodology for the de novo crystal structure determination of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a representative scaffold of interest in medicinal chemistry and materials science. The dihydroquinolin-2(1H)-one core is a privileged structure found in numerous bioactive compounds, making a precise understanding of its three-dimensional conformation and intermolecular interactions critical for rational drug design and solid-form development[1][2]. We will navigate the complete workflow, from strategic synthesis and the nuanced art of crystallization to the instrumental analysis and final structural refinement. This document is intended for researchers and professionals in chemistry and drug development, offering not just a protocol, but the underlying scientific rationale that governs each experimental decision.

Part 1: Material Synthesis and Purity Confirmation

The prerequisite for any successful crystallization is the availability of highly pure material. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality[3][4].

Synthesis Pathway

While various synthetic routes to dihydroquinolinones exist[1][2], a common and effective approach involves the intramolecular cyclization of an N-aryl-3,3-dimethylacrylamide precursor. This can be achieved via a Friedel-Crafts-type reaction under acidic conditions.

Experimental Protocol: Synthesis

-

Precursor Synthesis: React aniline with 3,3-dimethylacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature to yield N-phenyl-3,3-dimethylacrylamide.

-

Cyclization: Add the N-phenyl-3,3-dimethylacrylamide precursor to a polyphosphoric acid (PPA) or Eaton's reagent medium.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., aqueous NaOH) and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the target compound, this compound.

Purity Assessment

Before proceeding to crystallization, the purity of the synthesized compound must be rigorously confirmed (>99%).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₁₃NO, MW: 175.23 g/mol )[5].

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

Part 2: The Crystallization Campaign

Growing a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant imperfections—is often the most challenging step[6]. The strategy involves exploring a matrix of conditions to find the optimal parameters for slow, ordered molecular assembly.

Solvent Selection Rationale

The ideal solvent is one in which the compound is moderately soluble[3]. High solubility often leads to the formation of microcrystals, while poor solubility prevents the necessary solution phase. A preliminary screening with common laboratory solvents is recommended.

| Solvent Class | Example Solvents | Rationale |

| Alcohols | Methanol, Ethanol | Can act as hydrogen bond donors/acceptors, potentially aiding in crystal packing.[7] |

| Esters | Ethyl Acetate | Good balance of polarity and volatility for slow evaporation techniques. |

| Ketones | Acetone | Higher volatility, useful for rapid screening. |

| Halogenated | Dichloromethane | Good solubilizing power, often used in layering techniques. |

| Aromatic | Toluene | Can promote π-stacking interactions. |

| Ethers | Diethyl Ether, THF | Often used as anti-solvents in diffusion methods.[4] |

Crystallization Methodologies

It is best practice to attempt several methods in parallel to maximize the chances of success. Do not disturb the crystallization vessels; patience is paramount[3][4].

Protocol: Slow Evaporation This is the most straightforward method[4][8].

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.

-

Filter the solution through a syringe filter into a new, clean vial to remove any particulate matter.

-

Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and allow it to stand for several days to weeks.

Protocol: Vapor Diffusion (Solvent/Anti-Solvent) This highly successful technique relies on the slow diffusion of an "anti-solvent" (in which the compound is insoluble) into a solution of the compound[4].

-

Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial.

-

Place this small vial inside a larger, sealable jar.

-

Add a larger volume of a volatile anti-solvent (e.g., hexane or pentane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

-

Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, reduce the compound's solubility, and promote crystallization.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its atomic structure can be determined by analyzing how it diffracts a beam of X-rays[6].

Data Collection

Protocol: Crystal Mounting and Data Acquisition

-

Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. An ideal size is 0.1-0.3 mm[6][8].

-

Mounting: Carefully pick up the crystal using a cryo-loop and a small amount of paratone or cryo-oil.

-

Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes atomic thermal vibrations and protects the crystal from radiation damage.

-

Centering: Center the crystal in the X-ray beam.

-

Data Collection: A modern single-crystal diffractometer (e.g., Bruker APEX or Rigaku Synergy) is used. The instrument software will determine the unit cell and optimal data collection strategy. A full sphere of data is collected by rotating the crystal through a series of frames.

Structure Solution and Refinement

This phase translates the raw diffraction pattern into a 3D model of the molecule.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an absorption correction.

-

Space Group Determination: The software analyzes the symmetry and systematic absences in the diffraction data to determine the crystal's space group.

-

Structure Solution: Direct methods are typically used for small organic molecules. This is a mathematical approach that phases the reflections to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The quality of the final model is assessed by several factors, including the R-factors (R1 and wR2, which should be low) and the Goodness of Fit (GooF, which should be close to 1).

Part 4: Structural Analysis and Data Presentation

The final result is a Crystallographic Information File (CIF) containing all information about the structure. Below are tables presenting hypothetical yet plausible data for this compound, based on known structures of similar compounds[9][10].

Crystallographic Data

This table summarizes the key parameters of the crystal and the data collection/refinement process.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₁H₁₃NO |

| Formula weight | 175.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(1) |

| b (Å) | 10.234(2) |

| c (Å) | 11.567(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 970.5(3) |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.200 |

| Temperature (K) | 100(2) |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Reflections collected / unique | 8540 / 2210 [R(int) = 0.025] |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Goodness-of-fit (S) on F² | 1.03 |

Molecular Geometry and Intermolecular Interactions

The refined structure provides precise bond lengths, angles, and insights into how molecules pack in the solid state. The gem-dimethyl groups on the C4 position would be expected to significantly influence the conformation of the dihydro-pyridine ring.

A key feature to analyze is hydrogen bonding. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. In the solid state, it is highly probable that these molecules would form hydrogen-bonded chains or dimers. For example, molecules could link via N-H···O=C interactions, creating centrosymmetric dimers or extended chains that define the crystal packing.

Sources

- 1. Dihydroquinolinone synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. How To [chem.rochester.edu]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. This compound;76693-04-4 [abichem.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Foreword: The Imperative of Physicochemical Characterization in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

The journey of a promising molecule from discovery to a viable therapeutic is paved with rigorous scientific investigation. Among the most critical early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's formulation, bioavailability, manufacturing, storage, and ultimately, its safety and efficacy. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide focuses on a specific analog, This compound (CAS: 76693-04-4, Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ), outlining a comprehensive strategy for its solubility and stability characterization.[3][4] This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Part 1: Comprehensive Solubility Profiling

Expertise & Experience: Solubility is a primary determinant of a drug's absorption and bioavailability.[5] For an orally administered drug, poor aqueous solubility can be a significant barrier to achieving therapeutic concentrations in the bloodstream. The predicted partition coefficient (XLogP3) for this compound is 1.8, suggesting a lipophilic character and anticipating low intrinsic aqueous solubility.[6] Therefore, a systematic experimental evaluation across a range of pharmaceutically relevant media is not merely a data-gathering exercise; it is a critical step in de-risking the compound for further development.

The Rationale for Multi-Condition Assessment

A drug candidate will encounter a variety of environments, from the acidic milieu of the stomach to the neutral pH of the bloodstream and the excipients within a formulation. Assessing solubility in multiple media provides a holistic profile of the molecule's behavior. We will employ the gold-standard shake-flask method to determine thermodynamic solubility, ensuring the data reflects a true equilibrium state.

Experimental Workflow for Solubility Assessment

The workflow is designed to systematically evaluate the solubility of the target compound in key aqueous and co-solvent systems.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

Trustworthiness: This protocol incorporates a self-validating step. By sampling at multiple time points (24, 48, and 72 hours), equilibrium is confirmed when the measured concentration ceases to increase, ensuring the reported solubility is the true thermodynamic value.

-

Preparation of Media: Prepare a panel of pharmaceutically relevant solvents:

-

Purified Water (Type I)

-

Biorelevant Buffers:

-

0.1 M HCl (pH ~1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

Phosphate Buffer (pH 7.4)

-

-

Common Co-solvents:

-

20%, 40%, 60% (v/v) Ethanol in water

-

20%, 40%, 60% (v/v) Propylene Glycol in water

-

-

-

Incubation:

-

Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each medium in separate glass vials. The amount should be sufficient to ensure solid remains undissolved at equilibrium.

-

Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

-

Sampling and Analysis:

-

At 24, 48, and 72-hour intervals, stop agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm chemically inert filter (e.g., PTFE) to remove undissolved particles.

-

Dilute the filtrate as necessary with an appropriate solvent (e.g., 50:50 acetonitrile:water) for analysis.

-

Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (see Section 2.2 for method development).

-

-

Data Reporting:

-

Confirm that the concentrations at 48 and 72 hours are within ±5% of each other to verify equilibrium.

-

Report the final concentration as the thermodynamic solubility.

-

Data Presentation: Solubility Profile

Summarize all quantitative data in a clear, structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Purified Water | 25 | ||

| 0.1 M HCl (pH 1.2) | 37 | ||

| Acetate Buffer (pH 4.5) | 37 | ||

| Phosphate Buffer (pH 6.8) | 37 | ||

| 20% Ethanol/Water | 25 | ||

| 40% Ethanol/Water | 25 | ||

| 20% Propylene Glycol/Water | 25 |

Part 2: Stability Assessment and Forced Degradation

Expertise & Experience: Understanding a molecule's stability is a regulatory requirement and fundamental to ensuring patient safety.[7] Forced degradation (or stress testing) is an essential process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[8][9] The goal is not to determine shelf-life, but to achieve two primary objectives:

-

Identify Degradation Pathways: To understand the intrinsic chemical liabilities of the molecule.

-

Develop Stability-Indicating Methods: To generate likely degradation products and ensure the analytical method used for stability testing can adequately separate and quantify them from the parent compound.[9]

A key principle is to target a modest level of degradation (typically 5-20%).[9] This provides sufficient quantities of degradants for detection and analysis without driving the reaction to secondary and tertiary products that may not be relevant under normal storage conditions.

Overall Forced Degradation Strategy

The strategy begins with the development of a robust analytical method, which is then used to monitor the compound under various stress conditions as stipulated by ICH guidelines.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. This compound;76693-04-4 [abichem.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | C11H12N2O3 | CID 14209946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in the development of pharmacologically active agents.[3][4] Compounds incorporating the DHQO moiety have demonstrated efficacy as anticancer, antiviral, and norepinephrine reuptake inhibitors, among other therapeutic applications.[5] The presence of this scaffold in FDA-approved drugs such as aripiprazole (antipsychotic), cilostazol (vasodilator), and carteolol (beta-blocker) underscores its clinical significance.[4]

This guide focuses on a specific, yet under-documented, derivative: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . The introduction of a gem-dimethyl group at the C4 position introduces unique steric and electronic properties that influence its chemical behavior and potential as a scaffold for novel drug candidates. This document aims to provide a comprehensive technical overview of its chemical properties, synthesis, and potential applications, drawing upon data from closely related analogs to build a predictive and insightful profile.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a benzene ring fused to a dihydropyridinone ring, with two methyl groups situated at the C4 position. This gem-dimethyl substitution sterically hinders the adjacent methylene group (C3) and influences the conformation of the dihydro-pyridinone ring.

Caption: Structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₁H₁₃NO | - |

| Molecular Weight | 175.23 g/mol | - |

| CAS Number | Not definitively assigned. | - |

| Melting Point | Likely a solid at room temperature. The related 4-phenyl derivative melts at 158-160 °C. | [6] |

| Boiling Point | > 300 °C (estimated) | Based on similar heterocyclic structures. |

| Solubility | Soluble in organic solvents like DMSO, chloroform, and methanol. Sparingly soluble in water. | General property of lactam structures. |

| pKa | The N-H proton is weakly acidic, with an estimated pKa in the range of 17-19 in DMSO. | Based on amide/lactam chemistry. |

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques. Below are the predicted key spectral features based on analysis of its derivatives.[7]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 6.8-7.5 ppm): Four protons on the benzene ring will appear as a complex multiplet. The exact shifts and coupling patterns will depend on the substitution, but a typical pattern for an unsubstituted ring would be observed.

-

N-H Proton (δ ~8.0-9.5 ppm): A broad singlet corresponding to the lactam proton. Its chemical shift can be concentration-dependent and it will be exchangeable with D₂O.

-

Methylene Protons (C3-H₂, δ ~2.5 ppm): A singlet integrating to two protons. The gem-dimethyl group at C4 prevents coupling with any adjacent protons.

-

Methyl Protons (C4-(CH₃)₂, δ ~1.3 ppm): A singlet integrating to six protons, characteristic of the gem-dimethyl group.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C2, δ ~170 ppm): The lactam carbonyl carbon will appear as a downfield signal.

-

Aromatic Carbons (δ ~115-140 ppm): Six signals corresponding to the benzene ring carbons.

-

Quaternary Carbon (C4, δ ~35-40 ppm): The carbon bearing the two methyl groups.

-

Methylene Carbon (C3, δ ~45-50 ppm): The C3 carbon.

-

Methyl Carbons (C4-CH₃, δ ~25-30 ppm): The two equivalent methyl carbons.

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to broad band around 3200-3300 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1660-1690 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Key Fragmentation: Expect to see fragmentation patterns involving the loss of a methyl group ([M-15]⁺) and potentially retro-Diels-Alder type cleavages of the dihydropyridinone ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is via an intramolecular Friedel-Crafts-type cyclization of a suitable N-aryl amide precursor. This approach is well-documented for the synthesis of the broader DHQO class.[8][9]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-phenyl-3,3-dimethylacrylamide

-

To a solution of aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate amide.

Step 2: Synthesis of this compound

-

Add the N-phenyl-3,3-dimethylacrylamide (1.0 eq.) portion-wise to a pre-heated solution of polyphosphoric acid (PPA) at 100 °C with vigorous stirring.[8]

-

Increase the temperature to 140 °C and maintain for 30 minutes.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of this compound is governed by the lactam functionality and the aromatic ring.

-

N-Alkylation/Arylation: The lactam N-H is amenable to deprotonation with a strong base followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents at the N1 position.

-

Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the fused lactam ring will influence the position of substitution, typically favoring the C6 and C8 positions.

-

Lactam Reduction: The carbonyl group of the lactam can be reduced using strong reducing agents like LiAlH₄ to yield the corresponding 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

-

Alpha-Functionalization: While the C4 position is fully substituted, the C3 methylene protons can potentially be deprotonated under strong basic conditions (e.g., LDA) to form an enolate, which can then react with various electrophiles.

Potential Applications in Drug Discovery

The DHQO scaffold is a proven pharmacophore, and the 4,4-dimethyl substitution pattern offers a unique starting point for the design of novel therapeutic agents.

Caption: Potential applications of the core scaffold in drug discovery.

-

Oncology: Analogs of DHQO have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[3] The 4,4-dimethyl scaffold could be explored for the development of new anti-cancer agents.

-

Central Nervous System (CNS) Disorders: The structural similarity to compounds known to modulate dopamine and serotonin receptors suggests potential applications in treating psychiatric and neurodegenerative disorders.[4]

-

Metabolic Diseases: Dihydroquinolin-2(1H)-one derivatives have been investigated as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), which are implicated in diabetic complications.[10]

Conclusion

This compound represents a valuable, albeit underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies, and its structure is ripe for derivatization. The gem-dimethyl group at the C4 position provides a unique steric and conformational profile that can be exploited in the design of selective and potent drug candidates. This guide provides a foundational understanding of its chemical properties and serves as a springboard for further research into its potential applications in medicinal chemistry and drug development.

References

- BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.

- Mai, C., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(9), 2889.

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

- Supporting Information for: Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo-‐induced radical cyclization of benzene-‐tethered 1,7-‐enynes with Togni reagent. (2016). Organic & Biomolecular Chemistry.

-

PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.

-

PubChem. (n.d.). 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

- BenchChem. (2025). Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols.

- Ribeiro, M. F., et al. (2023). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Molecules, 28(12), 4789.

- Zhang, J., et al. (2017). A mild and effective methodology for the synthesis of cis-4-aryl-3-arylthio-substituted DHQOs via electrophilic sulfenylation and cyclization of N-arylcinnamamides with N-arylthiosuccinimides. Organic & Biomolecular Chemistry, 15(34), 7193-7200.

- Wang, Y., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic chemistry, 105, 104428.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Bohrium. (n.d.). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Mphahlele, M. J., & Maluleka, M. M. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4273.

- Kolosov, M. A., et al. (2020). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Arabian Journal of Chemistry, 13(11), 9168-9188.

-

SpectraBase. (n.d.). 1-(5,8-Dimethoxy-4,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-ONE. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-1,4-dihydroquinolin-4-one. Retrieved from [Link]

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828-836.

-

NIST. (n.d.). Hydroquinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scientific Reports. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenyl-3,4-dihydroquinolin-2(1h)-one. Retrieved from [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. benchchem.com [benchchem.com]

- 4. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-Phenyl-3,4-dihydroquinolin-2(1h)-one | C15H13NO | CID 272509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel synthetic compound, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Quinolinone scaffolds are prevalent in a multitude of pharmacologically active agents, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a tiered, in vitro screening cascade designed to efficiently assess the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound. The protocols detailed herein are grounded in established methodologies and are designed to provide robust, reproducible data, forming a critical foundation for further drug development efforts. We will delve into the causality behind experimental choices, from cell line selection to the mechanistic rationale for secondary assays, ensuring a scientifically rigorous approach to the preliminary evaluation of this promising molecule.

Introduction: The Rationale for Screening this compound

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][4] Specifically, the dihydroquinolin-2(1H)-one moiety has been identified in compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] The anticancer effects of quinoline derivatives are often attributed to mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways involved in cell proliferation and survival.[4][8][9] In the context of inflammation, certain quinoline-based molecules have been shown to target enzymes like cyclooxygenase (COX).[5] Furthermore, the structural features of quinolines lend themselves to interactions with bacterial targets, including DNA gyrase.[10][11]

The subject of this guide, this compound (CAS No: 76693-04-4), represents a novel entity within this chemical class. Its dimethyl substitution at the 4-position may confer unique physicochemical properties that could influence its biological activity and metabolic stability. A systematic and logical screening approach is therefore essential to elucidate its therapeutic potential.

This guide proposes a three-tiered screening strategy, commencing with a broad assessment of cytotoxicity, followed by parallel primary screens for antimicrobial and anti-inflammatory activity. Positive hits from these primary screens will then be subjected to more focused secondary assays to gain initial insights into the mechanism of action. This structured approach ensures a cost-effective and scientifically sound initial evaluation.

A Tiered Approach to Biological Screening

A hierarchical screening process is crucial for the efficient evaluation of a novel compound. This approach prioritizes broad, cost-effective assays in the initial phase to identify any significant biological activity. Subsequent tiers then involve more specific and mechanistically informative assays for promising candidates.

Caption: A tiered workflow for the initial biological screening of this compound.

Tier 1: Primary Screening Protocols

The primary screening phase is designed to cast a wide net, identifying any significant biological activity of the test compound. This stage focuses on robust, high-throughput compatible assays.

Cytotoxicity Profiling: The MTT Assay

Rationale: A fundamental first step in drug discovery is to assess a compound's effect on cell viability.[12] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which in most cases correlates with the number of viable cells.[13][14][15] This assay will provide a preliminary indication of the compound's cytotoxic potential and help determine appropriate concentration ranges for subsequent cell-based assays.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [14][16]

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used for the test compound) and untreated cells.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |

| MCF-7 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| A549 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| HCT116 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| HEK293 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Antimicrobial Screening: Agar Well Diffusion Assay

Rationale: Given that many quinoline derivatives exhibit antibacterial properties, a primary screen for antimicrobial activity is warranted.[6][10][17] The agar well diffusion method is a widely used, straightforward, and cost-effective technique to assess the antimicrobial potential of a compound against a panel of pathogenic bacteria and fungi.[18][19][20]

Experimental Protocol: Agar Well Diffusion Assay [18][21]

-

Preparation of Inoculum:

-

Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans) in appropriate broth media overnight at 37°C (for bacteria) or 30°C (for fungi).

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).

-

-

Well Preparation and Compound Addition:

-

Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plates.[20]

-

Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Add a fixed volume (e.g., 100 µL) of each compound concentration into the respective wells.

-

Include a positive control (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent alone) in separate wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

Data Acquisition and Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Data Presentation:

| Microorganism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |

| S. aureus | ||

| E. coli | ||

| C. albicans | ||

| Positive Control | ||

| Negative Control |

Anti-inflammatory Screening: COX-2 Inhibition Assay

Rationale: Chronic inflammation is a key factor in many diseases, and cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway.[5] Many anti-inflammatory drugs act by inhibiting COX-2. Given that some quinoline derivatives have shown anti-inflammatory properties, screening for COX-2 inhibition is a logical step.[22][23] A fluorometric assay provides a sensitive and high-throughput method for this primary screen.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [24][25][26]

-

Reagent Preparation:

-

Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

-

Prepare a stock solution of the test compound in DMSO.

-

-

Assay Setup:

-

In a 96-well white opaque plate, set up the following wells in duplicate:

-

Enzyme Control: Add COX assay buffer.

-

Inhibitor Control: Add a known COX-2 inhibitor (e.g., celecoxib).

-

Test Compound: Add various concentrations of this compound.

-

-

-

Reaction Initiation and Measurement:

-

Add the COX-2 enzyme to all wells except the background control.

-

Add the reaction mix containing the COX probe and cofactor to all wells.

-

Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC₅₀ value for the test compound.

-

Data Presentation:

| Compound Concentration (µM) | % COX-2 Inhibition | IC₅₀ (µM) |

| Positive Control (Celecoxib) |

Tier 2: Secondary Mechanistic Assays

Should the primary screening reveal significant activity in any of the three areas, the following secondary assays can be employed to gain initial insights into the compound's mechanism of action.

Investigating the Mechanism of Anticancer Activity: NF-κB Signaling

Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[27][28][29] Its aberrant activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[30][31] Many anticancer compounds, including some quinoline derivatives, exert their effects by modulating the NF-κB pathway. An assay to determine if this compound inhibits NF-κB activation would provide valuable mechanistic information.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

A reporter gene assay is a common method to assess the activity of the NF-κB pathway. This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation will result in a decrease in the reporter gene expression, which can be easily quantified.

Elucidating the Antimicrobial Mode of Action: DNA Gyrase Inhibition

Rationale: For compounds showing significant antibacterial activity, particularly against Gram-negative bacteria, investigating their effect on DNA gyrase is a logical next step. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for quinolone antibiotics.[10][11] An in vitro DNA gyrase inhibition assay can determine if the compound directly targets this enzyme.

Understanding the Anti-inflammatory Mechanism: Cellular Assays

Rationale: If the compound demonstrates potent COX-2 inhibition, it is important to confirm its anti-inflammatory activity in a cellular context. This can be achieved by measuring the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). A reduction in the secretion of these cytokines in the presence of the compound would provide further evidence of its anti-inflammatory potential.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically grounded approach for the initial biological screening of this compound. The proposed tiered strategy, beginning with broad primary screens for cytotoxicity, antimicrobial, and anti-inflammatory activities, followed by more focused mechanistic assays, provides a robust framework for an initial assessment of this novel compound's therapeutic potential.

The data generated from these assays will be critical in making informed decisions about the future development of this molecule. Positive results in any of these areas would warrant further investigation, including more extensive in vitro and in vivo studies to fully characterize its pharmacological profile, establish a more detailed mechanism of action, and assess its safety and efficacy. This structured approach to early-stage drug discovery is essential for identifying promising new chemical entities that may one day address unmet medical needs.

References

-

Taniguchi, K. & Karin, M. NF-κB, inflammation, and cancer. The Journal of clinical investigation, 128(5), 1667-1678 (2018).

-

Aggarwal, B. B. Nuclear factor-κB: the enemy within. Cancer cell, 6(3), 203-208 (2004).

-

Hoesel, B. & Schmid, J. A. The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15 (2013).

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

-

Kashyap, D. et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(1), 56-69 (2022).

-

Raffa, D. et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210 (2025).

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

-

Tan, P. L. et al. NF-κB in inflammation and cancer. Journal of Cellular and Molecular Medicine, 25(16), 7489-7503 (2021).

-

Graphviz. Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

-

BroadPharm. Protocol for Cell Viability Assays.

-

Xia, Y. et al. NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 14, 1148560 (2023).

-

Abcam. MTT assay protocol.

-

Lab In Action. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.

-

Chemistry Notes. Antimicrobial activity by Agar well diffusion.

-

Z. Lin, et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 107, 240-246 (2015).

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit.

-

ResearchGate. Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.

-

Vaidya, A. et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(1), 56-69 (2022).

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

-

El-Sayed, M. A. A. et al. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(50), 29833-29853 (2020).

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

-

Gising, J. et al. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 22(10), 1673 (2017).

-

Kumar, A. et al. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 22(1), 28-46 (2015).

-

Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79 (2016).

-

Li, X. et al. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(7), 695-700 (2018).

-

Gümüş, M. et al. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS omega, 8(1), 748-763 (2022).

-

Wang, Y. et al. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 562 (2019).

-

Zhang, S. S., Tan, Q. W., & Guan, L. P. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini reviews in medicinal chemistry, 21(16), 2261-2275 (2021).

-

Zhang, S. S., Tan, Q. W., & Guan, L. P. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini reviews in medicinal chemistry, 21(16), 2261-2275 (2021).

-

Al-Ostath, A. I. et al. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. SN Applied Sciences, 5(11), 329 (2023).

-

ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

-

ResearchGate. Quinoline derivatives 60a–63b reported as anti-inflammatory agents.

-

YouTube. Agar well diffusion assay.

-

Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmphs.com [ijmphs.com]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. hereditybio.in [hereditybio.in]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. assaygenie.com [assaygenie.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Analogs

Abstract

The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active agents. Its analogs have demonstrated significant potential in drug discovery, notably as inhibitors of Rho-kinase (ROCK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), targeting therapeutic areas such as hypertension and oncology.[1][2][3][4] This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing this valuable chemical entity and its derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, including the classical Intramolecular Friedel-Crafts Acylation and modern Transition Metal-Catalyzed Intramolecular Amidations. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of synthetic routes to empower the rational design and synthesis of novel analogs.

Introduction: The Significance of the Dihydroquinolin-2(1H)-one Scaffold

The dihydroquinolin-2(1H)-one (DHQO) skeleton is a recurring motif in a multitude of natural products and synthetic drugs, prized for its favorable physicochemical properties and versatile biological activity.[5][6] The incorporation of a gem-dimethyl group at the C4 position sterically locks the conformation of the dihydropyridinone ring and provides a key substitution point for modulating pharmacological activity. This specific structural feature is critical for the activity of certain Rho-kinase (ROCK) inhibitors.[1] Furthermore, the broader class of DHQO analogs has been extensively explored, yielding compounds with anticancer, antiviral, and antibiotic properties, highlighting the scaffold's therapeutic plasticity.[5] This guide focuses on robust and adaptable methods for the synthesis of this important molecular core.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the this compound ring system can be approached through several strategic bond formations. The most prevalent and reliable methods involve the cyclization of an appropriately substituted N-aryl amide precursor. We will explore two dominant strategies: a classical acid-catalyzed cyclization and a modern transition metal-catalyzed approach.

Strategy 1: Intramolecular Friedel-Crafts Acylation

This is arguably the most direct and classical approach to the target scaffold.[7][8][9] The synthesis is typically a two-step process: first, the formation of an N-aryl-3,3-dimethylacrylamide intermediate, followed by an intramolecular electrophilic aromatic substitution to close the six-membered ring.

Workflow: Friedel-Crafts Approach

Caption: Two-step synthesis via Friedel-Crafts cyclization.

The key cyclization step is promoted by a strong Brønsted or Lewis acid, such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or aluminum trichloride (AlCl₃).[10] The acid activates the amide carbonyl group, rendering the β-carbon sufficiently electrophilic to be attacked by the electron-rich aniline ring.

Mechanism: Friedel-Crafts Acylation

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Catalyst System: The reaction is critically dependent on the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand. [11]Sterically hindered, electron-rich ligands such as Xantphos or Josiphos are often required to promote the reductive elimination step, which is typically rate-limiting. [12][11]* Base: A non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is essential to deprotonate the amide, forming the active nucleophile without competing in side reactions. The choice of base can significantly impact reaction rates and yields.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization

Step A: Synthesis of N-phenyl-3,3-dimethylacrylamide

-

To a stirred solution of aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aniline.

-

Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography (Hexane:Ethyl Acetate) to yield the pure amide.

Step B: Intramolecular Friedel-Crafts Cyclization

-

Add the N-phenyl-3,3-dimethylacrylamide (1.0 eq.) to polyphosphoric acid (PPA) (10-20 wt. eq.) at room temperature.

-

Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water and saturated NaHCO₃ solution until neutral.

-

Dry the solid product. Further purification can be achieved by recrystallization from ethanol or ethyl acetate.

Protocol 2: Synthesis via Palladium-Catalyzed Intramolecular Amidation

Precursor: N-(2-bromophenyl)-3,3-dimethylacrylamide Synthesized similarly to Protocol 1, Step A, using 2-bromoaniline as the starting material.

Intramolecular Cyclization:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and sodium tert-butoxide (1.4 eq.).

-

Add the N-(2-bromophenyl)-3,3-dimethylacrylamide precursor (1.0 eq.).

-

Evacuate and backfill the tube with argon (repeat 3x).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the target this compound.

Data Summary and Method Comparison

The selection of a synthetic route depends on the desired scale, substrate scope, and tolerance for specific reagents.

| Parameter | Intramolecular Friedel-Crafts Acylation | Palladium-Catalyzed Intramolecular Amidation |

| Key Transformation | Electrophilic Aromatic Substitution | Reductive Elimination (C-N bond formation) |

| Catalyst | Strong Acid (PPA, AlCl₃) [7][10] | Pd(0)/Phosphine Ligand (e.g., Xantphos) [12][11] |

| Substrate Scope | Good for electron-rich/neutral anilines. Limited by strongly deactivating groups. | Excellent; tolerates a wide range of functional groups. [13][12] |

| Reaction Conditions | Often harsh (high temp, strong acid). | Generally milder, but requires inert atmosphere. |

| Cost & Scalability | Reagents are inexpensive and suitable for large-scale synthesis. | Catalyst system can be expensive, may pose challenges for scaling. |

| Key Advantage | Direct, high-yielding for simple substrates. | High functional group compatibility and versatility for analog synthesis. |

Asymmetric Synthesis of Analogs

While the 4,4-dimethyl substitution renders the core achiral, the synthesis of chiral analogs (e.g., 3-substituted or 4,4-diaryl derivatives) is of high interest. Several advanced methods have been developed for this purpose:

-

Palladium-Catalyzed Decarboxylative [4+2] Cycloaddition: This elegant method uses chiral phosphine ligands to control the stereochemistry of two newly formed centers. [13][14]* Organocatalytic [4+2] Cyclizations: Chiral bifunctional catalysts, such as squaramides or thioureas, can promote the enantioselective reaction of precursors to form highly enantioenriched DHQO derivatives. [15][16]* Enantioselective Hydrogenation: A cascade reaction involving the asymmetric hydrogenation of a keto group over a modified platinum catalyst, followed by nitro group reduction and cyclization, can produce optically enriched 3-hydroxy-DHQOs. [17]

Conclusion and Future Outlook

The synthesis of this compound and its analogs is well-established, with both classical and modern methods providing reliable access to this important scaffold. The Intramolecular Friedel-Crafts acylation remains a robust and cost-effective choice for preparing simpler analogs on a large scale. For the creation of diverse and complex libraries for drug discovery, palladium-catalyzed methods like the Buchwald-Hartwig amination are indispensable due to their broad scope and mild conditions. The continued development of novel catalytic systems, particularly in the realm of asymmetric synthesis, will undoubtedly expand the chemical space accessible to researchers and accelerate the discovery of new therapeutics based on this privileged core structure.

References

-

Yuan, Z., Chen, J., Chen, J., & Zhang, H. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(13), 4105. [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

-

Cernys, J., Sladek, M., & Michalik, D. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 17(10), 12134-12161. [Link]

-

Sun, W., Ling, C. H., Au, C. M., & Yu, W. Y. (2021). Ruthenium-Catalyzed Intramolecular Arene C(sp2)-H Amidation for Synthesis of 3,4-Dihydroquinolin-2(1H)-ones. Organic Letters, 23(9), 3310-3314. [Link]

-